molecular formula C20H24F2N4S B11077428 1-(4-Fluorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}thiourea

1-(4-Fluorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}thiourea

Cat. No.: B11077428
M. Wt: 390.5 g/mol
InChI Key: AWWKCJORGXNYRS-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-N’-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]PROPYL}THIOUREA is a complex organic compound known for its unique chemical structure and properties. This compound features a thiourea group linked to a piperazine ring, which is further substituted with fluorophenyl groups. The presence of fluorine atoms in the phenyl rings imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-N’-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]PROPYL}THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and an alkylating agent to form the thiourea derivative. This intermediate is then reacted with 1-(4-fluorophenyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-N’-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]PROPYL}THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines

Scientific Research Applications

N-(4-FLUOROPHENYL)-N’-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]PROPYL}THIOUREA has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-N’-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]PROPYL}THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)BENZAMIDE: A structurally related compound with similar properties but lacking the piperazine ring.

    (4-FLUOROPHENYL)THIOUREA: Another related compound with a simpler structure, used in similar applications.

Uniqueness

N-(4-FLUOROPHENYL)-N’-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]PROPYL}THIOUREA stands out due to its unique combination of a thiourea group, piperazine ring, and fluorophenyl substituents. This structure imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its simpler counterparts.

Properties

Molecular Formula

C20H24F2N4S

Molecular Weight

390.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]thiourea

InChI

InChI=1S/C20H24F2N4S/c21-16-2-6-18(7-3-16)24-20(27)23-10-1-11-25-12-14-26(15-13-25)19-8-4-17(22)5-9-19/h2-9H,1,10-15H2,(H2,23,24,27)

InChI Key

AWWKCJORGXNYRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=S)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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